molecular formula C18H16N4O4S2 B2521641 1,4-Bis(3-nitrobenzenecarbothioyl)piperazine CAS No. 899351-27-0

1,4-Bis(3-nitrobenzenecarbothioyl)piperazine

Cat. No.: B2521641
CAS No.: 899351-27-0
M. Wt: 416.47
InChI Key: GWOMYRBGCGULGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(3-nitrobenzenecarbothioyl)piperazine is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Therapeutic Applications

Piperazine derivatives are integral to designing drugs across various therapeutic areas, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory applications. Their versatility in medicinal chemistry stems from the ability to modify the piperazine nucleus, leading to significant differences in the medicinal potential of the resulting molecules. Such modifications have enabled the development of CNS agents, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine drugs, as well as agents for pain relief and imaging applications (Rathi et al., 2016).

Anti-mycobacterial Activity

Research has indicated the significance of piperazine as a key building block in potent molecules against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in addressing tuberculosis, one of the most challenging infectious diseases worldwide (Girase et al., 2020).

Environmental and Industrial Applications

Environmental Purification

Piperazine-based nanofiltration membranes have emerged as a promising technology for environmental applications such as water softening, purification, and wastewater treatment. These membranes, known for their crumpled polyamide layer, offer enhanced separation performance, including improved water permeance and selectivity, highlighting the environmental significance of piperazine derivatives (Shao et al., 2022).

Chemical Synthesis

Piperazine derivatives have been explored for their potential in chemical synthesis, including the nucleophilic aromatic substitution of nitro groups. This area of research opens up new pathways for the synthesis of complex organic compounds, demonstrating the versatility of piperazine derivatives in scientific research (Pietra & Vitali, 1972).

Properties

IUPAC Name

[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]-(3-nitrophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c23-21(24)15-5-1-3-13(11-15)17(27)19-7-9-20(10-8-19)18(28)14-4-2-6-16(12-14)22(25)26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOMYRBGCGULGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)[N+](=O)[O-])C(=S)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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